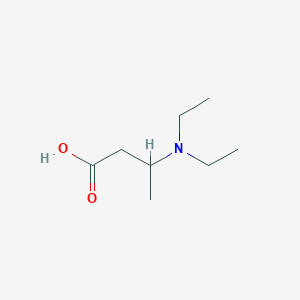
3-(Diethylamino)butanoic acid
Overview
Description
3-(Diethylamino)butanoic acid is a chemical compound with the linear formula C8H17NO2 . It is a derivative of butanoic acid, with a diethylamino group attached to the third carbon atom .
Synthesis Analysis
The synthesis of similar compounds, such as esters, can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid backbone with a diethylamino group attached to the third carbon atom . The compound has a molecular weight of 159.226 Da .
Scientific Research Applications
Biomarker Production and Detection
The production of characteristic volatile markers like 3-methyl-butanal and 3-methyl-butanoic acid, which are fingerprint compounds from Staphylococcus aureus, demonstrates the role of related compounds in identifying bacterial presence in food products. Studies have shown that these compounds have high specificity for S. aureus, making them potentially valuable for specific detection in the meat industry to ensure food safety (Hu et al., 2020).
Chemical Synthesis and Drug Design
3-(Diethylamino)butanoic acid derivatives play a significant role in the synthesis of complex molecules. For instance, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized for their potent urease inhibitory activity. These molecules have shown potential as therapeutic agents in drug design, indicating the versatility of this compound-related compounds in medicinal chemistry (Nazir et al., 2018).
Environmental and Industrial Applications
Compounds like 4-Diethylamino-2-butanol, a novel amino alcohol derived from this compound, have been studied for their potential in carbon dioxide capture and environmental conservation. Theoretical investigations have compared its absorption efficiency with other amino alcohols, highlighting its potential in reducing greenhouse gas emissions and its application in environmental technologies (Masoumi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Diethylamino)butanoic acid may also interact with various biological targets.
Biochemical Pathways
Similar compounds such as butanoic acid are involved in several metabolic pathways, including butanoate metabolism . Therefore, it is plausible that this compound may also influence these or related pathways.
properties
IUPAC Name |
3-(diethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)7(3)6-8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVSNIDDROFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)

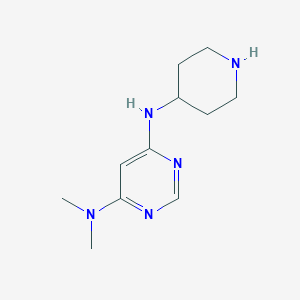
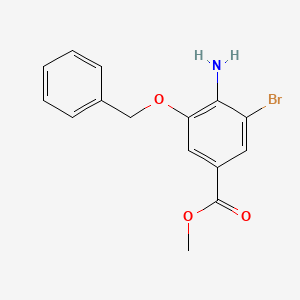
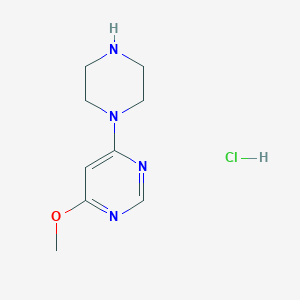
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
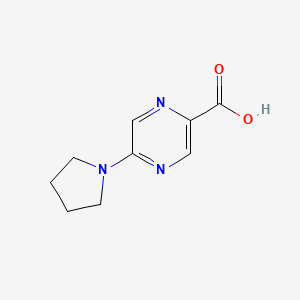
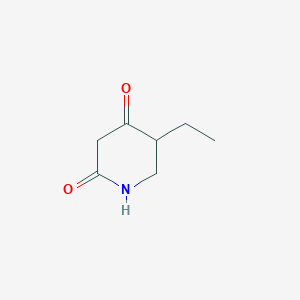

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)


